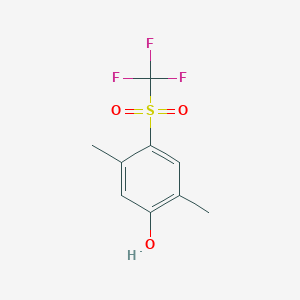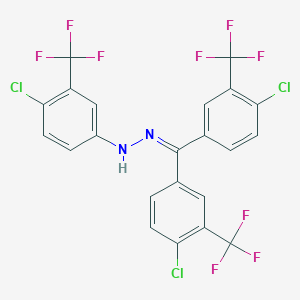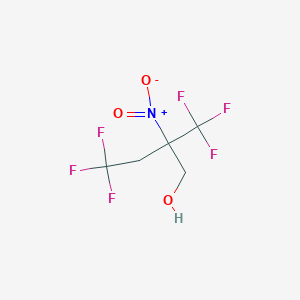![molecular formula C6F6N4S3 B6301920 5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] CAS No. 2301856-18-6](/img/structure/B6301920.png)
5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] is a chemical compound with the molecular formula C6F6N4S3 and a molecular weight of 338.3 g/mol. This compound has garnered significant attention in recent years due to its diverse applications in scientific experiments. It is known for its unique chemical structure, which includes trifluoromethyl groups and thiadiazole rings, making it a valuable compound in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] involves the polycondensation of diamine monomers with aromatic dianhydrides . Specifically, the compound can be prepared via the polycondensation of 5,5’-thiobis(2-amino-4-phenyl-thiazole) or 5,5’-thiobis(2-amino-4-(3-nitrophenyl)thiazole) with various aromatic dianhydrides . The reaction conditions typically involve high temperatures and the use of organic solvents to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for 5,5’-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the thiadiazole rings or the trifluoromethyl groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
5,5’-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules and polymers.
Medicine: The compound is being investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: It is used in the development of high-performance materials, such as high refractive index polymers.
Mecanismo De Acción
The mechanism of action of 5,5’-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] involves its interaction with specific molecular targets and pathways. For example, in antifungal applications, the compound disrupts membrane integrity, leading to the inhibition of fungal growth . The trifluoromethyl groups and thiadiazole rings play a crucial role in its biological activity by interacting with target enzymes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 5,5’-Thiobis(2-amino-4-phenyl-thiazole)
- 5,5’-Thiobis(2-amino-4-(3-nitrophenyl)thiazole)
- 3,5-Bis(trifluoromethyl)benzonitrile
Uniqueness
5,5’-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] is unique due to its combination of trifluoromethyl groups and thiadiazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, including the development of high-performance materials and potential therapeutic agents .
Propiedades
IUPAC Name |
3-(trifluoromethyl)-5-[[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F6N4S3/c7-5(8,9)1-13-3(18-15-1)17-4-14-2(16-19-4)6(10,11)12 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQRUVGYTCQZDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSC(=N1)SC2=NC(=NS2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F6N4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1](/img/structure/B6301846.png)
![tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate](/img/structure/B6301862.png)





![2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate](/img/structure/B6301902.png)





![1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline](/img/structure/B6301941.png)
